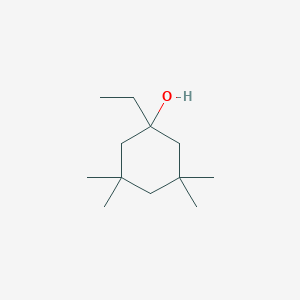
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a cyclohexanol derivative characterized by the presence of ethyl and tetramethyl substituents on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{3,3,5,5-tetramethylcyclohexanone} + \text{ethylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3,3,5,5-tetramethylcyclohexanone.
Reduction: 1-Ethyl-3,3,5,5-tetramethylcyclohexane.
Substitution: 1-Ethyl-3,3,5,5-tetramethylcyclohexyl chloride or bromide.
Scientific Research Applications
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethylcyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexane, 1,1,3,5-tetramethyl-, trans-: Similar structure but different substituent positions, leading to different chemical properties.
Uniqueness: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-ethyl-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h13H,6-9H2,1-5H3 |
InChI Key |
SPECQTZOKMFQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



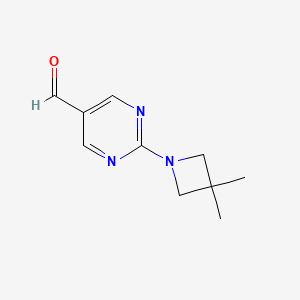

![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
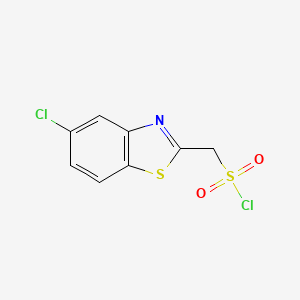
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
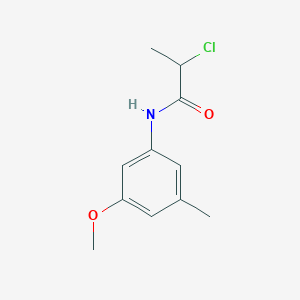
methanol](/img/structure/B13172399.png)

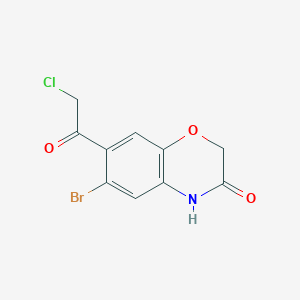
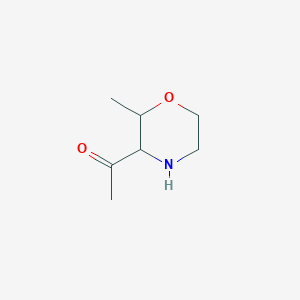
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
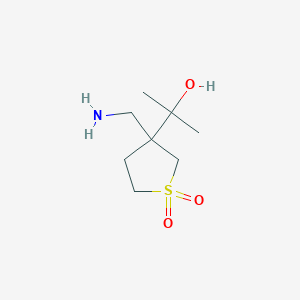
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
